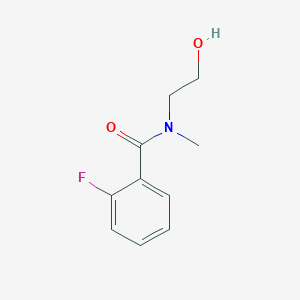![molecular formula C18H18N2O2S B7468645 {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is a compound that has attracted the attention of the scientific community due to its potential therapeutic applications. This compound is a thiazolylphenylamine derivative that has been synthesized using various methods. Research has shown that this compound has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine involves the inhibition of various cellular processes. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. This compound also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cell proliferation and DNA replication. This compound also has neuroprotective effects and can be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine in lab experiments is its unique mechanism of action. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and DNA replication, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another future direction is to explore its potential use in combination therapy with other anticancer drugs. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for in vivo administration.
Conclusion:
In conclusion, {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine is a compound that has potential therapeutic applications. Research has shown that this compound has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. Further research is needed to explore its potential use in the treatment of neurodegenerative diseases and in combination therapy with other anticancer drugs.
合成法
The synthesis of {4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine has been reported in several studies. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol in the presence of an acid catalyst to form the intermediate 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-bromobenzyl chloride to yield the final product.
科学的研究の応用
{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anticancer, antifungal, and antibacterial properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-16-8-7-14(9-17(16)22-2)15-11-23-18(20-15)13-5-3-12(10-19)4-6-13/h3-9,11H,10,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHWQVWCVFAYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![2-Hydroxy-4-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7468585.png)
![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B7468612.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)

![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)